1-Amino-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
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Overview
Description
1-AMINO-5-METHYL-N-(4-METHYL-1,3-THIAZOL-2-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of thiazole and isoquinoline rings
Preparation Methods
The synthesis of 1-AMINO-5-METHYL-N-(4-METHYL-1,3-THIAZOL-2-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE involves multiple steps, typically starting with the formation of the thiazole ring. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an intermediate ester compound . This intermediate can then undergo further reactions to form the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-AMINO-5-METHYL-N-(4-METHYL-1,3-THIAZOL-2-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-AMINO-5-METHYL-N-(4-METHYL-1,3-THIAZOL-2-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other thiazole and isoquinoline derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Compared to these compounds, 1-AMINO-5-METHYL-N-(4-METHYL-1,3-THIAZOL-2-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE is unique due to its specific combination of thiazole and isoquinoline rings, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C17H18N4OS2 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-amino-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C17H18N4OS2/c1-8-7-23-17(19-8)21-15(22)14-13(18)12-11-6-4-3-5-10(11)9(2)20-16(12)24-14/h7H,3-6,18H2,1-2H3,(H,19,21,22) |
InChI Key |
UPEDCRZGUGWZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C3=C4CCCCC4=C(N=C3S2)C)N |
Origin of Product |
United States |
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